molecular formula C7H13NO2 B12996778 2,7-Dioxaspiro[4.4]nonan-4-amine

2,7-Dioxaspiro[4.4]nonan-4-amine

Cat. No.: B12996778
M. Wt: 143.18 g/mol
InChI Key: KYLIAXXSBPRPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,7-Dioxaspiro[44]nonan-4-amine is a chemical compound with the molecular formula C7H13NO2 It is characterized by a spirocyclic structure containing two oxygen atoms and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dioxaspiro[4.4]nonan-4-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of lactones with amines. For instance, the reaction of a γ-lactone with an amine in the presence of a catalyst can yield the desired spirocyclic amine . The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,7-Dioxaspiro[4.4]nonan-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitrates.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

2,7-Dioxaspiro[4.4]nonan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dioxaspiro[4.4]nonan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

    1,6-Dioxaspiro[4.4]nonane: Similar in structure but lacks the amine group.

    1,7-Dioxaspiro[4.4]nonan-4-amine: A closely related compound with similar properties.

Uniqueness

2,7-Dioxaspiro[4.4]nonan-4-amine is unique due to its specific spirocyclic structure combined with an amine group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2,7-dioxaspiro[4.4]nonan-4-amine

InChI

InChI=1S/C7H13NO2/c8-6-3-10-5-7(6)1-2-9-4-7/h6H,1-5,8H2

InChI Key

KYLIAXXSBPRPKB-UHFFFAOYSA-N

Canonical SMILES

C1COCC12COCC2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.